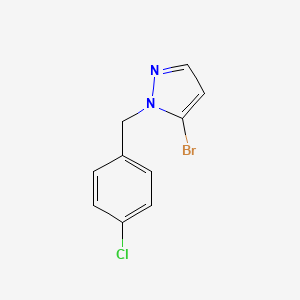

5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

5-bromo-1-[(4-chlorophenyl)methyl]pyrazole |

InChI |

InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-1-3-9(12)4-2-8/h1-6H,7H2 |

InChI Key |

OPEOMELMAXSUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)Br)Cl |

Origin of Product |

United States |

Molecular Structure and Physicochemical Properties

5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is a polysubstituted pyrazole (B372694) derivative. Its structure consists of a central pyrazole ring, which is substituted at three positions:

A bromine atom at the C-5 position.

A 4-chlorobenzyl group attached to the N-1 position. This group consists of a benzyl (B1604629) ring with a chlorine atom at its para-position.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H8BrClN2 |

| Molecular Weight | 271.54 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 17.9 Ų |

Note: The properties listed are computationally predicted and have not been experimentally verified.

Synthesis of 5 Bromo 1 4 Chlorobenzyl 1h Pyrazole

While a specific, documented synthesis for 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is not available in the reviewed literature, a plausible synthetic route can be proposed based on well-established methods for pyrazole (B372694) synthesis. nih.gov The most common and versatile method involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a suitable equivalent.

A likely two-step synthetic pathway would be:

Synthesis of the Hydrazine Precursor : The required hydrazine, (4-chlorobenzyl)hydrazine (B1600100), can be prepared from 4-chlorobenzyl chloride through standard procedures.

Cyclocondensation Reaction : The (4-chlorobenzyl)hydrazine would then be reacted with a brominated 1,3-dicarbonyl equivalent to form the pyrazole ring.

An alternative and more direct approach would be the N-alkylation of a pre-existing 5-bromo-1H-pyrazole.

Proposed Synthetic Route:

Reactants : 5-bromo-1H-pyrazole and 1-(bromomethyl)-4-chlorobenzene (4-chlorobenzyl bromide).

Reaction : The nitrogen atom at the N-1 position of the 5-bromo-1H-pyrazole acts as a nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) bromide.

Conditions : This reaction is typically carried out in the presence of a base (such as potassium carbonate or sodium hydride) to deprotonate the pyrazole, thereby increasing its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is commonly used.

This N-alkylation method is a standard procedure for creating N-substituted pyrazoles and offers a direct pathway to the target compound. The synthesis of a structurally similar compound, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, has been reported, confirming the feasibility of attaching a 4-chlorobenzyl group to a pyrazole ring system. nih.gov

Research Findings and Potential Areas of Application

Strategic Approaches to the Pyrazole Ring Formation

The assembly of the pyrazole ring is a fundamental step in the synthesis of this compound and its analogues. The choice of synthetic route often dictates the substitution pattern of the final product. Two predominant strategies for constructing the pyrazole core are cyclocondensation reactions and [3+2] cycloaddition methodologies.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Precursors

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazole ring based on the choice of precursors. beilstein-journals.org

In the context of synthesizing the target molecule's scaffold, a substituted hydrazine would react with a 1,3-dicarbonyl compound. A significant challenge in this method is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, which can lead to the formation of two regioisomers. nih.govbeilstein-journals.org However, the reaction conditions, such as the solvent and pH, can be manipulated to favor the formation of one isomer over the other. For instance, conducting the reaction in aprotic dipolar solvents has been shown to improve regioselectivity compared to traditional protic solvents like ethanol. nih.gov

Below is a table summarizing typical 1,3-dicarbonyl precursors and hydrazine derivatives that can be employed in pyrazole synthesis.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Potential Pyrazole Product |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one |

| 1,3-Diphenyl-1,3-propanedione | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole |

[3+2] Cycloaddition Methodologies for Pyrazole Core Assembly

A powerful alternative to cyclocondensation is the [3+2] cycloaddition reaction, which involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.orgacs.orgnih.gov In the synthesis of pyrazoles, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). organic-chemistry.org This methodology offers a high degree of control over the substitution pattern and can be performed under mild conditions. acs.orgnih.gov

For instance, the reaction of a substituted alkyne with a diazo compound can directly lead to a polysubstituted pyrazole. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. Modern advancements in this area include the use of metal catalysts to promote the reaction and enhance its selectivity. organic-chemistry.org

Regioselective Functionalization of the Pyrazole Ring

Once the pyrazole core is assembled, the next critical phase is the introduction of the bromo and 4-chlorobenzyl groups at the desired positions. The regioselectivity of these functionalization steps is paramount to obtaining the target compound.

Direct Bromination at the C-5 Position of the Pyrazole Moiety

The direct bromination of a pyrazole ring is a common electrophilic substitution reaction. The position of bromination is highly dependent on the substituents already present on the ring and the reaction conditions. For an unsubstituted pyrazole, electrophilic attack typically occurs at the C-4 position. researchgate.net

To achieve bromination at the C-5 position, as required for the target molecule, the C-4 position must be blocked. If the C-4 position is unsubstituted, a common strategy involves the initial halogenation at C-4, followed by subsequent functionalization and a final dehalogenation step if necessary. Alternatively, a directing group can be used to favor C-5 substitution. Another approach involves the halogenation of an N-substituted pyrazole anion, which can favor halogenation at the C-5 position. researchgate.net The choice of brominating agent, such as N-bromosuccinimide (NBS) or bromine, and the solvent can also influence the regiochemical outcome.

N-Alkylation with 4-Chlorobenzyl Halides and Related Benzylic Systems

The introduction of the 4-chlorobenzyl group at the N-1 position is typically achieved through an N-alkylation reaction. This involves the deprotonation of the pyrazole's N-H bond with a base to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride or bromide). mdpi.comresearchgate.net

The choice of base is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724). Phase-transfer catalysis can also be employed to facilitate the alkylation under milder conditions. researchgate.net For unsymmetrical pyrazoles, N-alkylation can result in a mixture of N-1 and N-2 isomers, with the product ratio being influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring. mdpi.com

Optimization of Reaction Conditions and Enhanced Synthetic Efficiency

For the cyclocondensation reaction, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. In the case of functionalization reactions, the careful selection of reagents and catalysts can enhance regioselectivity and minimize the formation of byproducts. For instance, in the N-alkylation step, the use of a specific base-solvent combination can favor the formation of the desired N-1 isomer. nih.gov

The following table provides a general overview of how different reaction parameters can be optimized to improve synthetic outcomes.

| Reaction Step | Parameter to Optimize | Desired Outcome |

| Pyrazole Formation | Solvent, Catalyst, Temperature | Higher yield, improved regioselectivity, shorter reaction time |

| Bromination | Brominating agent, Solvent | Regioselective bromination at the C-5 position |

| N-Alkylation | Base, Solvent, Temperature | Higher yield of the desired N-1 isomer, prevention of side reactions |

By systematically optimizing these conditions, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and scalable.

Development of Solvent-Free Protocols for Pyrazole Synthesis

Solvent-free synthesis has emerged as a cornerstone of green chemistry, offering numerous advantages over traditional solvent-based methods. tandfonline.com By eliminating the need for organic solvents, these protocols reduce environmental pollution, improve safety, and can lead to higher yields and simpler work-up procedures. tandfonline.comrsc.org

One common approach to solvent-free pyrazole synthesis involves the reaction of 1,3-dicarbonyl compounds with hydrazines under microwave irradiation or simply by grinding the reactants together. researchgate.netresearchgate.net For instance, the reaction of various dicarbonyl compounds with hydrazine derivatives has been successfully carried out in the absence of a solvent, often with the aid of a catalyst.

In some cases, a commercially available organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction at room temperature under solvent-free conditions, affording pyrazole derivatives in good yields. tandfonline.com Another innovative solvent-free method involves an iodine-mediated cascade strategy for the synthesis of amino pyrazole thioether derivatives, which proceeds in the absence of both metals and solvents. acs.org

The 1,3-dipolar cycloaddition of diazo compounds to alkynes is another powerful method for pyrazole synthesis that can be conducted under solvent-free conditions by simple heating, often resulting in high yields without the need for purification. rsc.org These solvent-free approaches are not only environmentally benign but also often more efficient and cost-effective than their solvent-based counterparts. tandfonline.com

Table 1: Comparison of Solvent-Free Pyrazole Synthesis Methods

| Method | Key Features | Typical Reactants | Catalyst/Conditions | Advantages |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times. researchgate.net | 1,3-Dicarbonyls, Hydrazines. researchgate.net | Often catalyst-free. researchgate.net | High yields, reduced reaction time. researchgate.net |

| Grinding | Mechanochemical activation. researchgate.net | Aldehyde, Malononitrile, Hydrazine. researchgate.net | Catalyst may be used. researchgate.net | Simplicity, efficiency. researchgate.net |

| Catalytic (e.g., TBAB) | Room temperature reaction. tandfonline.com | N'-benzoylbenzohydrazide, Cyclohexyl isocyanide, DMAD. tandfonline.com | Tetrabutylammonium bromide. tandfonline.com | Environmentally friendly, good yields. tandfonline.com |

| Iodine-Mediated Cascade | Metal- and solvent-free. acs.org | Phenylhydrazine hydrochloride, Crotononitrile, Thiols. acs.org | Iodine. acs.org | High selectivity, broad substrate scope. acs.org |

| 1,3-Dipolar Cycloaddition | Catalyst-free cycloaddition. rsc.org | Diazo compounds, Alkynes. rsc.org | Heating. rsc.org | High yields, no purification needed. rsc.org |

Electrocatalytic Synthetic Pathways and Their Advantages

Electrosynthesis has gained traction as a sustainable and powerful tool in organic chemistry. acs.org By using electricity to drive chemical reactions, electrocatalytic methods can often avoid the use of harsh reagents and stoichiometric oxidants or reductants, leading to cleaner reaction profiles and reduced waste. acs.orgresearchgate.net

In the context of pyrazole synthesis, electrochemistry has been employed for the C-H/S-H coupling of amino pyrazoles and thiophenols to generate amino pyrazole thioether derivatives. acs.org This method allows for the formation of C-S bonds under metal-free and external chemical oxidant-free conditions at room temperature. acs.org The use of a mediator, such as NH4I, is sometimes employed to facilitate the electron transfer process. acs.org

Another example is the electrochemical radical cyclization cascade for the synthesis of multi-substituted pyrazoles. researchgate.net This approach leverages the generation of radical intermediates under electrochemical conditions to construct the pyrazole ring.

The primary advantages of electrocatalytic pathways include:

Sustainability: Electrons are used as a clean reagent, minimizing waste. acs.org

Mild Reaction Conditions: Many electrochemical reactions can be performed at room temperature and pressure. acs.org

High Atom Economy: These methods often involve C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.org

Selectivity: By controlling the electrode potential, it is often possible to achieve high levels of chemo- and regioselectivity.

Table 2: Electrocatalytic Methods for Pyrazole Functionalization

| Reaction Type | Substrates | Mediator/Conditions | Product | Key Advantages |

|---|---|---|---|---|

| C-H/S-H Coupling | Pyrazol-5-amines, Thiophenols. acs.org | NH4I, room temperature. acs.org | Amino pyrazole thioether derivatives. acs.org | Metal-free, oxidant-free, mild conditions. acs.org |

| Radical Cyclization Cascade | Aryl diazonium salts, active methylene (B1212753) compounds. researchgate.net | Undivided cell, cathodic reduction. researchgate.net | Multi-substituted pyrazoles. researchgate.net | One-pot synthesis, broad substrate scope. researchgate.net |

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. eresearchco.comrsc.orgbenthamdirect.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity. rsc.orgdergipark.org.tr

The synthesis of pyrazoles is particularly amenable to microwave assistance. eresearchco.comrsc.orgbenthamdirect.com For example, the classical condensation of 1,3-dicarbonyl compounds with hydrazines can be completed in a matter of minutes under microwave irradiation, compared to several hours with conventional heating. dergipark.org.tr This has been demonstrated in the synthesis of various pyrazole derivatives, including those with potential anticancer activity. rsc.org

Microwave-assisted synthesis can be performed with or without a solvent. researchgate.netrsc.org In solvent-free microwave-assisted synthesis, the reactants are mixed and irradiated directly, further enhancing the green credentials of the process. researchgate.net When a solvent is used, polar solvents are generally preferred as they couple efficiently with the microwave irradiation.

Key benefits of microwave-assisted pyrazole synthesis include:

Speed: Reaction times are often reduced from hours to minutes. rsc.orgdergipark.org.tr

Efficiency: Higher yields and purities are frequently observed. rsc.org

Versatility: The technique is applicable to a wide range of pyrazole syntheses, including multicomponent reactions. rsc.org

Table 3: Examples of Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Reactants | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Carbohydrazide derivatives, 2,4-pentanedione | 270 W, 3-5 min | 82-98% | rsc.org |

| Sequential Heterocyclization | Substituted hydrazine, α,β-unsaturated carbonyl | 70-100 W, 20 min, 120°C | 60-80% | dergipark.org.tr |

| One-Pot Synthesis | Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | 7 min, 100°C | Not specified | dergipark.org.tr |

Derivatization and Further Functionalization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, its bromine atom and other positions on the molecule serve as handles for further chemical modifications. These derivatization strategies are crucial for generating analogs with diverse properties for applications in medicinal chemistry and materials science.

Cross-Coupling Reactions at the Bromine Atom (e.g., Suzuki-Miyaura)

The bromine atom at the C-5 position of the pyrazole ring is a prime site for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. nih.govrsc.org This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. researchgate.netacs.org

For the this compound scaffold, a Suzuki-Miyaura coupling would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-5 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, such as debromination. rsc.orgresearchgate.net Modern palladium pre-catalysts, often employing bulky phosphine (B1218219) ligands like XPhos, have shown high efficacy in the coupling of halogenated pyrazoles. rsc.orgresearchgate.net

The successful Suzuki-Miyaura coupling of 5-bromo-pyrazoles has been reported with a range of boronic acids, demonstrating the versatility of this approach for generating a library of 5-substituted pyrazole derivatives. researchgate.net

Table 4: Key Parameters for Suzuki-Miyaura Coupling of Bromo-Pyrazoles

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | The active metal center for the catalytic cycle. | Pd(PPh3)4, PdCl2(dppf), XPhos Pd G2/G3. rsc.orgresearchgate.netresearchgate.net |

| Ligand | Stabilizes the palladium center and influences its reactivity. | Triphenylphosphine (PPh3), XPhos. rsc.orgresearchgate.net |

| Base | Activates the boronic acid and neutralizes the acid produced. | K2CO3, K3PO4, Cs2CO3. nih.govresearchgate.net |

| Solvent | Solubilizes the reactants and influences the reaction rate. | Dioxane/water, ethanol/water, THF. nih.govrsc.orgresearchgate.net |

| Boronic Acid/Ester | The source of the new carbon-based substituent. | Arylboronic acids, heteroarylboronic acids, vinylboronic acids. researchgate.net |

Modifications of the Chlorobenzyl Substituent for Analog Design

The 1-(4-chlorobenzyl) group offers several opportunities for modification to explore structure-activity relationships (SAR) in analog design. The chlorine atom on the benzyl (B1604629) ring can be replaced with other functional groups, or the entire benzyl group can be modified.

Modification of the Phenyl Ring: The chlorine atom can be substituted with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.gov These changes can influence the compound's binding affinity to biological targets and its pharmacokinetic properties. nih.govresearchgate.net For instance, introducing a p-fluoro or an additional fluorine substituent to a benzyl group on a pyrazole has been explored in kinase inhibitor design. researchgate.net

Alteration of the Benzyl Moiety: The benzyl group itself can be replaced with other substituted benzyl groups (e.g., methoxybenzyl, nitrobenzyl) or with different aryl or alkyl substituents to probe the steric and electronic requirements of the target binding site. nih.govresearchgate.net

These modifications are typically achieved by starting with a different substituted benzylhydrazine (B1204620) in the initial pyrazole synthesis or by performing functional group interconversions on the pre-formed 1-(4-chlorobenzyl)-1H-pyrazole, where chemically feasible.

Introduction of Additional Functional Groups at Other Pyrazole Ring Positions (e.g., C-4)

The C-4 position of the pyrazole ring is another site that is amenable to functionalization. Introducing substituents at this position can significantly alter the molecule's shape, polarity, and biological activity.

Various methods have been developed for the C-4 functionalization of pyrazoles:

Halogenation: The C-4 position can be halogenated using appropriate reagents, introducing a handle for further cross-coupling reactions.

Nitration and Amination: Nitration followed by reduction can introduce an amino group at the C-4 position, which can be further derivatized.

Thio- or Selenocyanation: A series of 4-thio/seleno-cyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using reagents like NH4SCN/KSeCN and an oxidant such as PhICl2. beilstein-journals.orgresearchgate.net

Metalation and Quenching: Deprotonation of the C-4 proton with a strong base followed by quenching with an electrophile can introduce a variety of functional groups. znaturforsch.com

The ability to functionalize multiple positions on the pyrazole scaffold allows for the creation of a diverse range of analogs with fine-tuned properties for specific applications.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring and pyrazole ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the C-N bonds of the pyrazole ring would be observed.

C-Br and C-Cl stretching: The carbon-halogen stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and one chlorine atom, with their distinct isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This isotopic signature provides definitive confirmation of the presence and number of these halogen atoms.

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass |

|---|---|

| [M]⁺ (C₁₀H₈⁷⁹Br³⁵ClN₂) | 284.9638 |

| [M+H]⁺ (C₁₀H₉⁷⁹Br³⁵ClN₂) | 285.9716 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

No published crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, or dihedral angles, are available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific UV-Vis absorption maxima (λmax), molar absorptivity coefficients (ε), and details on the electronic transitions (e.g., π→π, n→π) for this compound in various solvents have not been reported in the searched scientific literature.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation approximately for a given molecular system, yielding information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. derpharmachemica.com This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible.

The output of a geometry optimization includes precise bond lengths, bond angles, and dihedral angles. For a molecule like this compound, these parameters define the spatial relationship between the pyrazole ring, the bromophenyl group, and the chlorobenzyl group. These calculated geometries provide a foundational model for understanding the molecule's physical and chemical properties.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |

| Bond Angle | C-N1-CH₂ | ~128° |

| Dihedral Angle | C(pyrazole)-N1-CH₂-C(benzyl) | ~75° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com

The energy of the HOMO (EHOMO) is related to the ionization potential, representing the ability to donate an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, or the ability to accept an electron. researchgate.net The difference between these energies is the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This gap is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. irjweb.com For pyrazole derivatives, this energy gap can provide insights into their potential bioactivity. irjweb.com

| Parameter | Symbol | Typical Value (eV) for Pyrazole Derivatives |

|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -7.0 |

| LUMO Energy | ELUMO | -1.5 to -2.5 |

| Energy Gap | ΔE | 4.0 to 5.0 |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The ESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate experimental results or aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations of NMR chemical shifts can provide strong support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. researchgate.netmdpi.com

In this method, the geometry of the molecule is first optimized using a method like DFT. Then, the GIAO calculation is performed on the optimized structure to predict the ¹H and ¹³C chemical shifts. These theoretical values are often correlated with experimental data, and a good linear correlation confirms the proposed molecular structure. While discrepancies can arise due to solvent effects and the choice of computational level, the GIAO method is generally highly effective. researchgate.net

| Carbon Atom | Calculated (GIAO) | Experimental |

|---|---|---|

| C3 (pyrazole) | 150.1 | 148.4 |

| C4 (pyrazole) | 108.5 | 107.8 |

| C5 (pyrazole, C-Br) | 139.0 | 138.4 |

| CH₂ (benzyl) | 54.2 | 53.5 |

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Computational frequency analysis can simulate the IR spectrum of a molecule, which is invaluable for interpreting experimental spectra.

Following geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule and their corresponding frequencies and intensities. derpharmachemica.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The simulated spectrum can be used to assign specific absorption bands to the vibrations of particular functional groups, such as C-H stretches, C=N stretches of the pyrazole ring, and C-halogen vibrations. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch (benzyl) | 3080 | 3100-3000 |

| Aliphatic C-H Stretch (CH₂) | 2950 | 3000-2850 |

| C=N/C=C Stretch (pyrazole ring) | 1550 | 1600-1475 |

| C-Cl Stretch | 750 | 800-600 |

| C-Br Stretch | 640 | 680-515 |

UV-Vis Absorption Spectrum Prediction

The electronic absorption properties of pyrazole derivatives, including this compound, are commonly investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This theoretical approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions occurring within the molecule. schrodinger.com

The process begins with the optimization of the molecule's ground-state geometry using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.net Following geometry optimization, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths (f) of the lowest singlet excited states. researchgate.net These calculations yield the maximum absorption wavelengths (λmax) and the intensity of the corresponding electronic transitions.

For pyrazole-based compounds, the absorption bands in the UV-Vis spectrum typically arise from π→π* and n→π* transitions involving the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of the substituents on the pyrazole and phenyl rings significantly influences the energies of these orbitals and, consequently, the absorption wavelengths.

Computational models can also simulate the effect of different solvents on the spectrum, which is crucial as solvent polarity can cause a shift in the absorption bands (solvatochromism). mdpi.com The predicted theoretical spectrum is then compared with experimental data for validation. For similar pyrazole derivatives, TD-DFT calculations have shown good agreement with experimental results. scispace.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 275 | 0.215 | HOMO → LUMO (95%) |

| S0 → S2 | 248 | 0.188 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 220 | 0.350 | HOMO → LUMO+1 (91%) |

| Note: The data in this table are representative values based on TD-DFT studies of structurally similar pyrazole compounds and serve as an illustrative example for this compound. |

Molecular Modeling and Dynamics Simulations

Conformational analysis, often performed using computational methods like DFT, seeks to identify the lowest energy conformers. The rotation around the sigma bonds connecting the rings is not entirely free due to steric hindrance between the bulky aryl groups. libretexts.org The molecule will adopt a conformation that minimizes these steric repulsions, leading to a more stable, lower-energy state. nih.gov

For N-benzyl pyrazoles, a key feature is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring of the benzyl group. nih.gov X-ray crystallographic studies on analogous compounds reveal that these two rings are typically not coplanar. For instance, in a closely related structure, the dihedral angle between a pyrazole ring and a 4-chlorobenzyl ring was found to be significant, indicating a twisted conformation. researchgate.net This twisting minimizes steric clash while balancing electronic conjugation effects. The analysis of 1-phenylpyrazole (B75819) shows a planar rotamer as the lowest energy conformation, but the introduction of the benzyl linker and substituents alters this preference. nih.gov

| Dihedral Angle | Description | Typical Value (°) |

| C4(pz)-N1(pz)-CH₂(bn)-C1(bn) | Defines the twist of the benzyl group relative to the pyrazole ring | 100 - 120 |

| N1(pz)-CH₂(bn)-C1(bn)-C2(bn) | Defines the orientation of the chlorophenyl ring | 60 - 90 |

| N2(pz)-N1(pz)-C5(pz)-Br | Defines the position of the bromine atom relative to the N-N bond | ~180 (planar) |

| Note: bn = benzyl moiety; pz = pyrazole ring. Values are illustrative based on analyses of structurally similar N-benzyl pyrazoles and related fragments. |

In the solid state, molecules of this compound arrange themselves into a crystal lattice defined by a network of intermolecular interactions. imedpub.com Since this molecule lacks classic hydrogen bond donors (like N-H or O-H), the crystal packing is governed by weaker, non-covalent forces. nih.govrsc.org These include weak hydrogen bonds, halogen bonds, and π-π stacking interactions.

Expected interactions for this compound include:

C-H···N interactions: Hydrogen atoms from the benzyl methylene group or the aromatic rings can interact with the pyridine-like nitrogen (N2) of the pyrazole ring of a neighboring molecule.

π-π stacking: The aromatic pyrazole and chlorophenyl rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. researchgate.net

Halogen bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the pyrazole nitrogen or the π-system of an aromatic ring.

H···H, C···H, and Br/Cl···H contacts: A significant portion of the crystal packing is often stabilized by a multitude of weaker van der Waals contacts. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (benzyl, aryl) | N2 (pyrazole) | 2.4 - 2.8 (H···N) |

| Weak Hydrogen Bond | C-H (benzyl, aryl) | π-cloud (aryl/pyrazole) | 2.6 - 3.0 (H···centroid) |

| π-π Stacking | Centroid (Aryl/Pyrazole) | Centroid (Aryl/Pyrazole) | 3.3 - 3.8 (centroid···centroid) |

| Halogen Bond | C-Br / C-Cl | N2 (pyrazole) | < Sum of van der Waals radii |

| Note: This table summarizes potential intermolecular interactions based on the compound's structure and data from related molecular crystals. |

Tautomerism Studies of the Pyrazole Ring and its Brominated Forms

Tautomerism is a key feature of many pyrazole compounds, typically involving the migration of a proton between the two nitrogen atoms of the ring (annular prototropic tautomerism). nih.govbohrium.com However, in this compound, the nitrogen at the N1 position is substituted with a 4-chlorobenzyl group. This substitution "locks" the molecule into a single tautomeric form, preventing the annular proton transfer. nih.govmdpi.com

To understand the tautomeric possibilities of the core structure, one must consider its unsubstituted precursor, 5-bromo-1H-pyrazole. This compound can exist as an equilibrium mixture of two tautomers: 5-bromo-1H-pyrazole and 3-bromo-1H-pyrazole.

Studies combining experimental techniques like multinuclear NMR spectroscopy with theoretical DFT calculations have been conducted on brominated pyrazoles to determine the position of this equilibrium. bohrium.comresearchgate.netfu-berlin.de For pyrazoles with a substituent at the 3(5) position, such as a bromine atom, the equilibrium often favors one tautomer over the other. researchgate.net DFT calculations have shown that for 3(5)-bromopyrazole, the 3-bromo tautomer is generally more stable than the 5-bromo tautomer in both the solid state and in solution. researchgate.netnih.gov The relative stability is influenced by the electronic properties of the substituents on the pyrazole ring. nih.govresearchgate.net

| Tautomer | Structure | Relative Energy (kJ/mol) (Gas Phase, DFT) |

| 3-Bromo-1H-pyrazole |  | 0 (Reference) |

| 5-Bromo-1H-pyrazole |  | +5 to +10 |

| Note: The relative energy values are illustrative, based on DFT calculations reported for substituted pyrazoles, indicating the higher stability of the 3-substituted tautomer. researchgate.netresearchgate.net Placeholder images used. |

Mechanistic Studies of Chemical Transformations Involving 5 Bromo 1 4 Chlorobenzyl 1h Pyrazole

Reaction Pathway Elucidation for Synthetic Processes

The synthesis of the 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole core structure, like other substituted pyrazoles, typically proceeds via the cyclocondensation of a 1,3-dielectrophilic precursor with a substituted hydrazine (B178648). beilstein-journals.org The elucidation of this process involves identifying the key steps, intermediates, and the energetic factors that govern the reaction's progress and selectivity.

The classical Knorr synthesis of pyrazoles involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.org For the synthesis of the target molecule, the pathway would involve the condensation of a 4-bromo-substituted 1,3-dicarbonyl equivalent with 4-chlorobenzylhydrazine. The generally accepted mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of 4-chlorobenzylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This forms a tetrahedral intermediate which then eliminates water to yield a hydrazone or an enamine intermediate.

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, a pyrazoline derivative. nih.gov

Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the pyrazoline intermediate to form the stable, aromatic pyrazole (B372694) ring.

The specific regioisomer formed (i.e., whether the 4-chlorobenzyl group is on N1 or N2) is determined in the initial nucleophilic attack, a step heavily influenced by the electronic and steric nature of both reactants. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the energy profiles of these reactions, helping to identify the structures of transition states and the relative stability of intermediates, thereby predicting the most likely reaction pathway. nih.gov

Functionalization of the pre-formed pyrazole ring, for example, through electrophilic aromatic substitution, typically occurs at the C4 position, which is the most electron-rich carbon in the pyrazole ring. The mechanism involves the formation of a resonance-stabilized cationic intermediate (a sigma complex) followed by deprotonation to restore aromaticity.

The formation of substituted pyrazoles can be governed by either kinetic or thermodynamic control, which has significant implications for the regioselectivity of the final product. nih.govnih.govresearchgate.net When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomeric pyrazoles can potentially be formed.

Kinetic Control: At lower temperatures or with short reaction times, the product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. This is the kinetically controlled product. Factors favoring kinetic control often include the use of nonpolar solvents. nih.govnih.gov

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the most stable product, the thermodynamically controlled product, will be the major isomer.

The interplay between these two regimes is crucial. For instance, a one-pot procedure for forming unsymmetrically 3,5-substituted pyrazoles was developed based on a kinetically controlled Sonogashira reaction followed by cyclocondensation. nih.govnih.govresearchgate.net The choice of solvent, catalyst, and temperature can be manipulated to favor one pathway over the other, allowing for the selective synthesis of the desired regioisomer.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Pyrazole Synthesis

| Factor | Condition Favoring Kinetic Control | Condition Favoring Thermodynamic Control | Rationale |

| Temperature | Low | High | Higher temperatures provide sufficient energy to overcome larger activation barriers and allow the system to reach thermodynamic equilibrium. |

| Reaction Time | Short | Long | Longer reaction times allow for the potential reversal of the kinetically favored product formation, leading to the accumulation of the more stable thermodynamic product. |

| Solvent | Nonpolar | Polar | Polar solvents can stabilize charged intermediates and transition states differently, potentially lowering the barrier to the thermodynamic product. nih.govnih.gov |

| Catalyst | Strong, non-selective base/acid | Weaker or specific catalyst | The catalyst can influence the energy of different transition states, directing the reaction down one path. |

Mechanistic Insights into Derivatization Reactions

The bromine atom at the C5 position of this compound is a versatile functional handle for a wide range of derivatization reactions. Understanding the mechanisms of these transformations is key to exploiting the synthetic potential of this compound.

Halogen exchange reactions are fundamental transformations that can convert the relatively reactive C-Br bond into other carbon-halogen or carbon-metal bonds. frontiersin.org For an aryl bromide like the title compound, the primary mechanism for this exchange is not nucleophilic substitution but rather a metal-halogen exchange process. wikipedia.org

The most common method involves the use of organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. nih.govresearchgate.net The mechanism is believed to proceed through the formation of an "ate-complex". wikipedia.org

Formation of the Ate-Complex: The nucleophilic alkyl group from the organolithium reagent attacks the bromine atom on the pyrazole ring, forming a transient, hypervalent lithium ate-complex intermediate (e.g., [Pyrazole-Br-Bu]⁻Li⁺).

Exchange: This complex then collapses, exchanging the bromine atom for the lithium atom, to generate the 5-lithiated pyrazole and an alkyl bromide byproduct (e.g., butyl bromide).

The resulting organolithium species is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the C5 position. The rate of exchange typically follows the trend I > Br > Cl, making the C-Br bond well-suited for this transformation. wikipedia.org Careful control of stoichiometry and temperature is essential to ensure chemoselectivity and prevent unwanted side reactions, such as attack at the chlorobenzyl moiety.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and the C5-Br bond of the pyrazole is an excellent substrate for these transformations. nih.gov Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination all proceed via a common catalytic cycle involving a Pd(0)/Pd(II) couple.

The generalized mechanism for a Suzuki-Miyaura coupling is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) intermediate. The choice of ligand on the palladium catalyst is critical for the efficiency of this step. nih.gov

Transmetalation: The organoboronic acid (or its boronate ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final C-C coupled product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Similarly, in Buchwald-Hartwig amination, after the initial oxidative addition, the amine coordinates to the Pd(II) center, and subsequent deprotonation by a base leads to a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst. nih.gov The ligand plays a crucial role in facilitating the reductive elimination step. Research has shown that bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, are highly effective for the amination of bromopyrazoles, enabling the reaction to proceed under mild conditions. nih.gov

Table 2: Key Components in Palladium-Catalyzed Coupling of Bromopyrazoles

| Component | Role in Catalytic Cycle | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the Pd catalyst, influences reactivity, and facilitates oxidative addition and reductive elimination. | PPh₃, PCy₃, tBuBrettPhos nih.govnih.gov |

| Base | Activates the coupling partner (e.g., boronic acid in Suzuki) or facilitates deprotonation (e.g., amine in Buchwald-Hartwig). | K₂CO₃, Cs₂CO₃, LHMDS nih.govnih.gov |

| Solvent | Solubilizes reactants and influences catalyst stability and activity. | Toluene, Dioxane, DMF |

Role of Catalysts and Reagents in Achieving Chemo- and Regioselectivity

The selective transformation of a multifunctional molecule like this compound hinges on the precise control afforded by catalysts and reagents.

In the synthesis of the pyrazole ring , regioselectivity is a major challenge when using unsymmetrical precursors. The outcome can be steered by the choice of catalyst and solvent. Acid catalysis can protonate a specific carbonyl group, making it more electrophilic and directing the initial attack of the hydrazine. Conversely, base catalysis can deprotonate the hydrazine, increasing its nucleophilicity. The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to dramatically increase the regioselectivity in pyrazole formation, likely through specific hydrogen-bonding interactions that stabilize one transition state over another. acs.org

In the derivatization of the molecule, chemo- and regioselectivity are paramount.

Chemoselectivity: In palladium-catalyzed cross-coupling, the catalyst must selectively activate the C(sp²)-Br bond over the C(sp²)-Cl bond on the benzyl (B1604629) ring or any C-H bonds. This selectivity is generally achieved because the bond dissociation energy of C-Br is lower than that of C-Cl, making oxidative addition into the C-Br bond much faster. frontiersin.org The ligand choice is critical; for example, ligands like PCy₃·HBF₄ have been used to achieve highly selective C(sp²)-Br bond coupling in substrates containing both C(sp²)-Br and C(sp³)-Cl bonds. nih.gov

Regioselectivity: In reactions involving the pyrazole ring itself, such as electrophilic substitution, catalysts can direct the incoming electrophile. For instance, Lewis acids can coordinate to one of the pyrazole nitrogen atoms, deactivating certain positions and directing substitution to others. In metalation reactions, directed ortho-metalation (DoM) can be achieved if a suitable directing group is present, although this is less relevant for the C5 position of the title compound.

Ultimately, the rational selection of catalysts and reagents, based on a deep understanding of the underlying reaction mechanisms, is what enables the controlled and efficient synthesis and functionalization of complex molecules like this compound.

Structure Activity Relationship Sar Studies of 5 Bromo 1 4 Chlorobenzyl 1h Pyrazole Derivatives

Design Principles for Modulating Bioactivity through Structural Variations

The design of bioactive pyrazole (B372694) derivatives is guided by several key principles centered on modifying their chemical structure to enhance interactions with biological targets. nih.gov The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its versatile biological activities. nih.govmdpi.com Structural variations are systematically introduced to probe the chemical space around the core molecule and optimize its pharmacological profile.

Key design principles include:

Substitution Pattern Modification: The pyrazole ring has multiple positions (N1, C3, C4, and C5) where substituents can be introduced. researchgate.net Altering the groups at these positions can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to target proteins. researchgate.net

Functional Group Introduction: The incorporation of various functional groups such as halogens, alkyl, aryl, and nitro groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net For instance, introducing electron-withdrawing or electron-donating groups can alter the reactivity and interaction capabilities of the pyrazole ring.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved activity or reduced toxicity. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic properties while potentially improving oral bioavailability. nih.gov

Scaffold Hopping: In some cases, the central pyrazole core may be replaced by other heterocyclic systems to explore new chemical space and identify novel scaffolds with similar or improved biological activity.

These design strategies are often guided by computational methods to predict the effects of structural changes before synthesis, saving time and resources. researchgate.net

Impact of Halogen Substituents (Bromine and Chlorine) on Molecular Recognition and Interactions

The presence of halogen atoms, specifically bromine at the C5 position of the pyrazole ring and chlorine on the N1-benzyl substituent, plays a pivotal role in the molecular interactions of 5-bromo-1-(4-chlorobenzyl)-1H-pyrazole derivatives. Halogen atoms can influence a compound's bioactivity through several mechanisms:

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in biological macromolecules. These interactions can be crucial for ligand-receptor binding and can contribute significantly to the compound's potency.

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

Metabolic Stability: Halogenation can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a compound.

Studies on various heterocyclic compounds have demonstrated that the type and position of the halogen substituent can dramatically alter biological activity. researchgate.net For example, the presence of chloro, bromo, and fluoro substituents has been shown to enhance the antimicrobial and antioxidant activities of certain pyrazole derivatives. researchgate.net

Table 1: Physicochemical Properties of Halogen Substituents

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 |

| Bromine (Br) | 1.85 | 2.96 | 3.05 |

Influence of the N-Benzyl Substitution Pattern on Biological Responses

The N-benzyl group, particularly the 4-chloro substitution pattern, is a critical determinant of the biological activity of this class of pyrazoles. The nature and position of substituents on this benzyl (B1604629) ring can profoundly affect the molecule's interaction with its biological target.

Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic interactions with nonpolar residues within a protein's binding pocket. These interactions are often a major driving force for ligand binding.

Electronic Effects: The 4-chloro substituent is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. This can affect the strength of other interactions, such as hydrogen bonding or halogen bonding.

Steric Hindrance: The size and position of substituents on the benzyl ring can create steric hindrance, either preventing or promoting a favorable binding conformation.

Research on other pyrazole derivatives has shown that modifying the N-aryl or N-benzyl substituent is a common strategy for optimizing biological activity. nih.gov For instance, the introduction of different substituents on this ring can modulate the selectivity of the compound for different biological targets.

Investigation of Positional Isomerism and Stereochemical Effects on Activity

Positional isomerism and stereochemistry are fundamental concepts in determining the biological activity of chiral molecules. In the context of this compound derivatives, these factors can have a significant impact.

Positional Isomerism: The relative positions of the bromine and the N-benzyl group on the pyrazole ring are critical. For example, moving the bromine from the C5 to the C3 or C4 position would result in a different isomer with potentially very different biological properties due to changes in the molecule's shape and electronic landscape. Similarly, shifting the chloro group on the benzyl ring from the para (4) position to the ortho (2) or meta (3) position would alter the molecule's interaction with its target.

Stereochemical Effects: If a chiral center is introduced into the molecule, for example by adding a substituent with a stereocenter, the different enantiomers or diastereomers can exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with the different stereoisomers of a ligand. One enantiomer may bind with high affinity, while the other may have little to no activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsbiointerfaceresearch.com For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as inhibitors of various enzymes. shd-pub.org.rsresearchgate.net

The general workflow of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netacs.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. researchgate.net

QSAR models can provide valuable insights into the structural features that are important for bioactivity and can be used to predict the activity of newly designed compounds before they are synthesized. researchgate.net For example, a QSAR model might reveal that a certain electronic property or molecular volume is critical for the activity of pyrazole derivatives. shd-pub.org.rs

Table 2: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Connectivity indices, Shape indices |

Computational Ligand-Target Interaction Analysis (Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This technique is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity.

In the context of this compound derivatives, molecular docking studies can be used to:

Identify Potential Biological Targets: By docking the compound against a panel of known protein structures, potential biological targets can be identified.

Elucidate Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. researchgate.net

Predict Binding Affinities: Scoring functions are used to estimate the binding free energy, which can be used to rank different compounds and prioritize them for synthesis and biological testing.

Guide Lead Optimization: The insights gained from docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity. nih.gov

For example, docking studies of pyrazole derivatives into the active site of an enzyme can reveal key amino acid residues that interact with the ligand, providing a basis for designing new compounds that form stronger or more specific interactions. nih.gov

In Vitro Biological Activity and Molecular Target Investigations

Exploration of Potential Applications in Agrochemical Research

In Vitro Assessment of Herbicidal Properties

No specific data on the in vitro herbicidal properties of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole was found.

However, the pyrazole (B372694) chemical class is well-established in herbicide research. Studies on various pyrazole derivatives indicate that the nature and position of substituents on the pyrazole ring play a critical role in determining herbicidal efficacy and spectrum of activity. For instance, research on other substituted pyrazoles has shown that they can act as potent inhibitors of various plant processes. Some pyrazole-containing compounds are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), an enzyme crucial for chlorophyll (B73375) and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death in susceptible plants.

A typical in vitro assessment to screen a novel compound like this compound for herbicidal properties would involve a series of bioassays. These assays would likely include:

Seed Germination and Seedling Growth Assays: Testing the compound's effect on the germination and early growth of various monocotyledonous and dicotyledonous weed and crop species.

Cell Culture Assays: Utilizing plant cell suspension cultures to determine the compound's cytotoxicity and its impact on fundamental cellular processes like cell division and elongation.

Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., PPO, acetolactate synthase), direct enzymatic assays would be conducted to measure the compound's inhibitory activity (e.g., IC50 values).

Without experimental data for this compound, its potential as a herbicide remains speculative.

Mechanistic Investigations of Action against Plant Pathogens or Pests in Controlled Environments

There is no specific information available from the conducted searches regarding the mechanistic investigations of this compound against plant pathogens or pests.

The broader class of pyrazole derivatives has been extensively investigated for its potent fungicidal and insecticidal activities, with several commercial products based on this chemical scaffold.

Against Plant Pathogens (Fungicidal Activity):

Many pyrazole carboxamides are known to be powerful succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid cycle. By inhibiting this enzyme, these fungicides block cellular respiration, depriving the fungal cells of energy and leading to their death.

A mechanistic investigation for a novel pyrazole compound would typically involve:

In Vitro Antifungal Spectrum Screening: Testing the compound against a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) to determine its spectrum of activity and calculate EC50 values.

Mechanism of Action Studies:

Respiration Assays: Using isolated mitochondria to determine if the compound inhibits cellular respiration.

SDH Enzyme Assays: Directly measuring the inhibitory effect on the succinate dehydrogenase enzyme complex.

Cellular Integrity Studies: Examining effects on fungal cell membrane permeability and integrity through techniques like microscopy and leakage assays.

Against Pests (Insecticidal Activity):

Certain pyrazole insecticides, most notably fipronil, function as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system. By blocking this channel, these compounds disrupt normal nerve function, leading to hyperexcitation and eventual death of the insect. Another mode of action for some pyrazole insecticides is the targeting of insect ryanodine (B192298) receptors, which are critical for calcium regulation in muscle cells.

Mechanistic studies in this area would include:

In Vitro Insecticidal Assays: Evaluating the compound's toxicity against various pest species (e.g., aphids, caterpillars, beetles) through topical application, ingestion, or contact assays to determine LD50 or LC50 values.

Electrophysiological Studies: Using techniques like voltage-clamp on isolated insect neurons to investigate the compound's effect on ion channels, such as GABA receptors.

Receptor Binding Assays: To determine if the compound can bind to specific molecular targets like the ryanodine receptor or the GABA receptor.

Without dedicated research on this compound, its specific molecular targets and mechanisms of action against plant pathogens or pests are unknown.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.